Leptin (116-130)

Description

BenchChem offers high-quality Leptin (116-130) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leptin (116-130) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

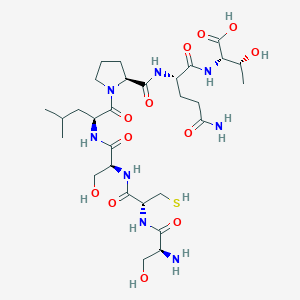

C29H50N8O12S |

|---|---|

Poids moléculaire |

734.8 g/mol |

Nom IUPAC |

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17+,18+,19+,20+,22+/m1/s1 |

Clé InChI |

UPGRZGJMOBNXSP-PDSMTZFYSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |

SMILES canonique |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Leptin (116-130)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leptin (116-130), a synthetic fragment of the anorexigenic hormone leptin, has garnered significant interest for its ability to mimic many of the physiological effects of the full-length protein, including the regulation of energy balance and neuroprotection. Notably, compelling evidence suggests that its mechanism of action may be distinct from that of native leptin, potentially involving pathways independent of the long-form leptin receptor (OB-Rb). This guide provides a comprehensive overview of the current understanding of the Leptin (116-130) mechanism of action, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

Core Biological Activities of Leptin (116-130)

Leptin (116-130) has demonstrated a range of biological activities, primarily related to metabolic regulation and neuronal function. In vivo studies have shown its efficacy in reducing food intake and body weight in animal models of obesity.[1][2][3] Furthermore, this peptide fragment has been shown to possess neuroprotective properties, enhancing neuronal viability and synaptic plasticity.[4][5][6]

Table 1: In Vivo Effects of Leptin (116-130) on Body Weight in ob/ob Mice

| Treatment Group | Duration | Dosage | Initial Body Weight (g) | Change in Body Weight (g) | % Change in Body Weight | Reference |

| LEP-(116-130) | 7 days | 1 mg/day (i.p.) | ~57 | -8.5 | -13.87% | [3] |

| LEP-(116-130) | 28 days | 1 mg/day (i.p.) | ~61 | -2.1 | -3.43% | [2] |

| Vehicle Control | 28 days | N/A | ~58 | +8.5 | +14.7% | [2] |

Table 2: Neuroprotective Effects of Leptin (116-130) in vitro

| Toxin | Leptin (116-130) Concentration | Endpoint | Result | Reference |

| Copper (CuCl2) | 10 nM | LDH Release | 45.6 ± 2.92% reduction | [4] |

| Amyloid-β (1-42) | 0.1 nM | LDH Release | 26.7 ± 17.3% reduction | [4] |

| Amyloid-β (1-42) | 10 nM | LDH Release | 46.6 ± 9% reduction | [4] |

| Amyloid-β (1-42) | 0.1 nM | Neuronal Viability (Crystal Violet) | 19.2 ± 15% increase | [4] |

| Amyloid-β (1-42) | 10 nM | Neuronal Viability (Crystal Violet) | 44.3 ± 7.5% increase | [4] |

Signaling Pathways and Molecular Mechanism

A pivotal finding in the study of Leptin (116-130) is that its biological effects may not be mediated through the canonical long-form leptin receptor (OB-Rb), the primary receptor for full-length leptin.[1][7] In vitro bioassays have demonstrated that Leptin (116-130) is unable to compete with leptin for binding to OB-Rb and fails to activate its downstream signaling.[1] Despite this, the peptide activates key intracellular signaling cascades that are also engaged by native leptin, namely the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[4][8]

OB-Rb-Independent Signaling

The observation that Leptin (116-130) exerts its effects in db/db mice, which lack functional OB-Rb, strongly supports an OB-Rb-independent mechanism of action.[1] The precise cell surface receptor or binding partner that mediates the effects of Leptin (116-130) remains to be definitively identified and is an active area of research.

References

- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leptin Maintained Zinc Homeostasis Against Glutamate-Induced Excitotoxicity by Preventing Mitophagy-Mediated Mitochondrial Activation in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 8. researchgate.net [researchgate.net]

The Anorexigenic Potential of Leptin (116-130): A Technical Guide for Researchers

An In-depth Examination of a Bioactive Leptin Fragment in the Regulation of Food Intake

This technical guide provides a comprehensive overview of the synthetic leptin fragment, Leptin (116-130), and its role in the regulation of food intake and energy balance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, details experimental methodologies, and elucidates the proposed signaling pathways through which this peptide fragment may exert its effects.

Introduction: The Promise of a Leptin Fragment

Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long form of the leptin receptor (OB-Rb) in the hypothalamus, influencing signaling pathways that control appetite and energy expenditure.[1][2] However, the therapeutic application of full-length leptin is often hampered by issues such as leptin resistance. This has spurred interest in smaller, bioactive fragments of the leptin molecule that may retain or even enhance specific biological activities.

Leptin (116-130) is a synthetic peptide amide corresponding to amino acid residues 116-130 of the mouse leptin molecule.[3] Preclinical studies have demonstrated its potential to reduce food intake and body weight, suggesting it may represent a promising avenue for the development of novel anti-obesity therapeutics.[4][5] This guide delves into the quantitative data from these seminal studies, outlines the experimental approaches used, and visually represents the current understanding of its molecular mechanisms.

Quantitative Data on the Effects of Leptin (116-130) on Food Intake and Body Weight

The anorexigenic and weight-reducing effects of Leptin (116-130) have been quantified in several key preclinical studies. The following tables summarize the significant findings in various animal models.

Table 1: Effects of Leptin (116-130) in Genetically Obese (ob/ob) Mice

| Parameter | Vehicle Control | Leptin (116-130) | Percent Change | Study Reference |

| Change in Body Weight (28 days) | +14.7% | -3.4% | -118.1% (relative to control) | [5] |

| Cumulative Food Intake (7 days) | Not specified | 28.3% decrease | -28.3% | [3] |

| Initial Body Weight Loss (7 days) | Not specified | -13.8% | -13.8% | [5] |

Female C57BL/6J ob/ob mice were administered daily intraperitoneal (ip) injections of 1 mg of Leptin (116-130) or vehicle.

Table 2: Effects of Truncated Leptin Peptides in ob/ob Mice

| Peptide | Change in Body Weight (7 days) | Cumulative Food Intake (7 days) | Study Reference |

| Vehicle | +12.5% | Not specified | [3] |

| LEP-(116-130) | -12.2% | -28.3% | [3] |

| LEP-(116-122) (OB3) | Maintained initial weight | -26.0% | [3] |

| LEP-(116-121) | Substantially reduced efficacy | -6.8% | [3] |

| LEP-(116-120) | Substantially reduced efficacy | -6.2% | [3] |

Female C57BL/6J ob/ob mice received daily ip injections of 1 mg of the respective peptides.

Table 3: Effects of Leptin (116-130) in Leptin Receptor-Deficient (db/db) Mice

| Parameter | Effect of Leptin (116-130) | Study Reference |

| Body Weight Gain | Reduced | [4][6] |

| Food Intake | No significant reduction | [4][6] |

| Blood Glucose Levels | Reduced | [4][6] |

Homozygous female C57BLKS/J-m db/db mice, which lack the OB-Rb, were treated with intraperitoneal injections of Leptin (116-130).

Table 4: Effects of Leptin (116-130) Homologue in Diet-Induced Obese Wistar Rats

| Peptide | Effect on Body Weight | Effect on Food Intake | Study Reference |

| SR116 (mouse 116-130) | Lowered weight | Lessened food intake | [7] |

| SH 95 (human homologue) | Lowered weight | Lessened food intake | [7] |

Wistar rats were fed a high-fat diet to induce obesity and then administered the peptides.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.

Animal Models and Peptide Administration

-

Animal Models:

-

Genetically Obese Mice: Female C57BL/6J ob/ob mice, which are leptin-deficient, were utilized to assess the direct effects of the peptide.[5]

-

Leptin Receptor-Deficient Mice: Homozygous female C57BLKS/J-m db/db mice, which lack the long-form leptin receptor (OB-Rb), were used to investigate the receptor dependency of the peptide's action.[4]

-

Diet-Induced Obese Rats: Male Wistar rats fed a high-fat diet were used to model a more common form of obesity.[7][8]

-

-

Peptide Synthesis and Preparation:

-

Synthetic peptides were synthesized using the solid-phase method and purified to over 98% homogeneity.[3]

-

-

Administration Protocol:

-

Route of Administration: Intraperitoneal (i.p.) injection was the primary route used in the cited studies.[3][4][5]

-

Dosage: A daily dose of 1 mg of the peptide was typically administered to mice.[3][5] In rats, a dosage of 2.5 mg/kg was found to produce a maximal effect.[7]

-

Duration: Treatment durations ranged from 7 to 28 consecutive days.[3][5]

-

In Vitro Bioassays for Receptor Interaction

To determine if the effects of Leptin (116-130) are mediated by the OB-Rb, two key in vitro bioassays were performed.[4]

-

Competitive Binding Assay:

-

Objective: To assess the ability of Leptin (116-130) to compete with leptin for binding to the leptin receptor.

-

Methodology: An alkaline phosphatase-leptin fusion protein was used as the ligand. The assay measured the displacement of this fusion protein from the OB-R by Leptin (116-130).[4]

-

Result: Leptin (116-130) was unable to compete for binding to the OB-R.[4]

-

-

Signal Transduction Assay:

-

Objective: To determine if Leptin (116-130) can activate signal transduction through the OB-Rb.

-

Methodology: The assay measured the activation of downstream signaling pathways (e.g., phosphorylation of signaling molecules) in cells expressing OB-Rb following treatment with Leptin (116-130).[4]

-

Result: Leptin (116-130) did not activate signal transduction via OB-Rb in vitro.[4]

-

Signaling Pathways and Molecular Mechanisms

While initial studies suggest that the anorexigenic effects of Leptin (116-130) may be independent of the OB-Rb, other research indicates that this fragment can activate key intracellular signaling cascades typically associated with full-length leptin.[4][9] This suggests a complex and potentially novel mechanism of action.

Proposed OB-Rb Independent Mechanism

The observation that Leptin (116-130) reduces body weight gain in db/db mice, which lack a functional OB-Rb, strongly suggests a mechanism of action that bypasses this canonical receptor.[4][6] The precise alternative receptor or pathway has yet to be fully elucidated.

Caption: Proposed OB-Rb independent signaling pathway for Leptin (116-130).

Activation of STAT3 and PI3-Kinase Pathways

Contrary to the OB-Rb independent hypothesis for its metabolic effects, studies on the neuroprotective actions of Leptin (116-130) have shown that it can activate the STAT3 and PI3-kinase signaling pathways.[9] These pathways are well-established downstream mediators of the neuroprotective effects of full-length leptin.[9]

Caption: Activation of STAT3 and PI3-Kinase pathways by Leptin (116-130).

Conclusion and Future Directions

Leptin (116-130) has demonstrated significant anorexigenic and weight-reducing properties in preclinical models of obesity. The compelling evidence of its efficacy, particularly the suggestion of an OB-Rb independent mechanism for its metabolic effects, positions this peptide fragment as a high-interest candidate for further investigation. The elucidation of its precise molecular targets and the full spectrum of its signaling pathways will be critical for its potential translation into a therapeutic agent. Future research should focus on identifying the specific receptor(s) through which Leptin (116-130) mediates its effects on food intake, further characterizing its downstream signaling events, and evaluating its long-term efficacy and safety in more complex animal models. The dual functionality of this peptide, exhibiting both metabolic and neuroprotective effects, warrants a thorough exploration of its therapeutic potential across a range of metabolic and neurological disorders.

References

- 1. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. scielo.org.co [scielo.org.co]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

The Role of Leptin Fragment (116-130) in Weight Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic efficacy in treating obesity is often hampered by leptin resistance. This has spurred investigation into smaller, bioactive fragments of the leptin molecule that may circumvent these limitations. This technical guide provides an in-depth analysis of the leptin fragment spanning amino acids 116-130, a peptide that has demonstrated significant potential in weight management. We will explore its mechanism of action, which may be independent of the canonical long-form leptin receptor (OB-Rb), its effects on key metabolic parameters, and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this promising leptin mimetic.

Introduction

Obesity, a global pandemic, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Leptin, the protein product of the ob gene, is a cornerstone of the body's weight regulation system. It signals the status of energy stores to the hypothalamus, thereby modulating food intake and energy expenditure.[1] However, the majority of obese individuals exhibit hyperleptinemia and a state of leptin resistance, rendering exogenous leptin administration largely ineffective.

The synthetic peptide corresponding to the amino acid sequence 116-130 of mouse leptin has emerged as a promising candidate to overcome this challenge.[2] Studies have shown that this fragment can mimic some of the beneficial effects of native leptin on body weight and food intake, even in animal models with dysfunctional leptin signaling.[3][4] This guide will synthesize the current understanding of Leptin (116-130) and provide the necessary technical information for its further investigation.

Mechanism of Action and Signaling Pathways

A compelling aspect of Leptin (116-130) is its potential to function independently of the long-form leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[3] This suggests a novel mechanism that could bypass the central leptin resistance observed in obesity.

While the precise receptor for Leptin (116-130) remains to be definitively identified, evidence suggests that its downstream signaling converges on pathways similar to those activated by full-length leptin. Studies have indicated the involvement of:

-

Signal Transducer and Activator of Transcription 3 (STAT3): Phosphorylation of STAT3 is a key event in leptin signaling, and some research suggests that Leptin (116-130) can also activate this pathway.[5][6]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is another crucial mediator of leptin's metabolic effects, and there is evidence to support its activation by the 116-130 fragment.[5][7]

The proposed signaling cascade for Leptin (116-130) is depicted below, highlighting its potential divergence from the canonical leptin signaling pathway at the receptor level.

Quantitative Data on In Vivo Efficacy

Multiple studies in rodent models of obesity have demonstrated the potent effects of Leptin (116-130) on weight management and related metabolic parameters. The following tables summarize key quantitative findings.

Table 1: Effects of Leptin (116-130) on Body Weight and Food Intake in ob/ob Mice

| Study Reference | Animal Model | Peptide | Dosage | Administration Route | Duration | Change in Body Weight | Change in Food Intake |

| Grasso et al., 1997[8] | Female C57BL/6J ob/ob mice | Leptin (116-130) amide | 1 mg/day | Intraperitoneal | 28 days | -3.4% (vs. +14.7% in control) | -15% |

| Grasso et al., 1999[2] | Female C57BL/6J ob/ob mice | LEP-(116-130) | 1 mg/day | Intraperitoneal | 28 days | -3.4% (vs. +14.7% in vehicle) | -15% |

Table 2: Effects of Leptin (116-130) in db/db Mice (Leptin Receptor Deficient)

| Study Reference | Animal Model | Peptide | Dosage | Administration Route | Duration | Effect on Body Weight Gain | Effect on Blood Glucose | Effect on Food Intake |

| Grasso et al., 1999[3][9] | Female C57BLKS/J-m db/db mice | LEP-(116-130) | Not specified | Intraperitoneal | Not specified | Reduced | Reduced | No significant change |

Experimental Protocols

Reproducibility of in vivo studies is paramount. This section provides a detailed methodology for a typical experiment investigating the effects of Leptin (116-130) in an ob/ob mouse model.

4.1. Animal Model

-

Species: Mus musculus

-

Strain: C57BL/6J-Lepob/J (ob/ob mice)

-

Sex: Female (to avoid confounding variables from cyclical hormonal changes in males)

-

Age: 5-6 weeks at the start of the experiment

-

Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week prior to the start of the experiment.

4.2. Peptide Preparation and Administration

-

Peptide: Synthetic mouse Leptin (116-130) amide, purified to >95% by HPLC.

-

Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.

-

Preparation: The lyophilized peptide is reconstituted in the vehicle to the desired concentration (e.g., 1 mg/ml).

-

Administration Route: Intraperitoneal (IP) injection is a common and effective route.[8] Subcutaneous injection is an alternative.

-

Dosage: A typical effective dose is 1 mg/day per mouse.[2][8]

-

Frequency: Daily injections at the same time each day to maintain consistent circulating levels.

4.3. Experimental Design and Measurements

-

Groups:

-

Control Group: Receives daily IP injections of the vehicle.

-

Treatment Group: Receives daily IP injections of Leptin (116-130).

-

-

Duration: A 28-day study period is sufficient to observe significant effects on body weight and food intake.[2][8]

-

Measurements:

-

Body Weight: Measured daily to the nearest 0.1 g.

-

Food Intake: Measured daily by weighing the remaining food pellets.

-

Blood Glucose: Measured at baseline and at regular intervals throughout the study from tail vein blood using a glucometer.

-

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of Leptin (116-130).

Conclusion and Future Directions

Leptin fragment (116-130) represents a significant advancement in the search for effective obesity therapeutics. Its ability to reduce body weight and food intake, potentially through an OB-Rb independent mechanism, makes it a highly attractive candidate for overcoming leptin resistance. The data presented in this guide provide a solid foundation for its continued investigation.

Future research should focus on:

-

Receptor Identification: Elucidating the specific receptor(s) and binding sites for Leptin (116-130) is a critical next step.

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide is necessary for optimizing dosing and delivery.

-

Long-Term Efficacy and Safety: Studies of longer duration are needed to assess the sustained effects and potential side effects of chronic administration.

-

Translational Studies: Ultimately, the potential of Leptin (116-130) must be evaluated in human clinical trials.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding Leptin (116-130) and its role in weight management. The detailed methodologies and summarized data herein should empower researchers and drug development professionals to further explore the therapeutic potential of this promising peptide.

References

- 1. ahajournals.org [ahajournals.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 7. Therapeutic Potential of Leptin in Neurodegenerative Disease [mdpi.com]

- 8. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]

- 9. diabetesjournals.org [diabetesjournals.org]

Neuroprotective Properties of Leptin (116-130): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a pleiotropic hormone primarily known for its role in regulating energy homeostasis, has emerged as a significant player in neuronal function and cytoprotection. Beyond its metabolic effects, leptin exerts profound neurotrophic and neuroprotective actions in the central nervous system. A growing body of evidence indicates that a specific fragment of this hormone, Leptin (116-130), retains and recapitulates the neuroprotective and cognitive-enhancing properties of the full-length leptin molecule. This guide provides an in-depth technical overview of the neuroprotective properties of Leptin (116-130), focusing on its mechanisms of action, supporting quantitative data from key preclinical studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.

Core Neuroprotective Mechanisms

The neuroprotective effects of Leptin (116-130) are primarily attributed to its ability to counteract the detrimental effects of neurotoxic insults, such as those induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The fragment has been shown to prevent Aβ-induced synaptic disruption and neuronal cell death.[1][2] These protective actions are mediated through the activation of key intracellular signaling cascades, enhancement of synaptic plasticity, and regulation of glutamate (B1630785) receptor trafficking.

Signaling Pathways

Leptin (116-130) exerts its neuroprotective effects by activating pro-survival signaling pathways within neurons. The two primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically involving STAT3.[1] Activation of these pathways is crucial for promoting cell survival and mitigating the toxic effects of Aβ.[3] Inhibition of either the PI3K or STAT3 pathway has been shown to attenuate the neuroprotective effects of Leptin (116-130).[1]

Synaptic Plasticity and AMPA Receptor Trafficking

Leptin (116-130) has been demonstrated to enhance hippocampal synaptic plasticity, a cellular correlate of learning and memory. Specifically, it promotes the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse, a critical process for long-term potentiation (LTP).[2] Furthermore, Leptin (116-130) can prevent the Aβ-induced internalization of AMPA receptors, thereby preserving synaptic function in the face of neurotoxic insults.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and cognitive-enhancing effects of Leptin (116-130).

| Table 1: In Vitro Neuroprotective Effects of Leptin (116-130) | |

| Experimental Model | SH-SY5Y neuroblastoma cells treated with Aβ1-42 |

| Assay | Lactate Dehydrogenase (LDH) Assay |

| Treatment | Leptin (116-130) + Aβ1-42 + Wortmannin (PI3K inhibitor) |

| Key Finding | A 26.9 ± 9.8% increase in LDH release was observed compared to cells treated with Leptin (116-130) and Aβ1-42 alone, indicating the involvement of the PI3K pathway in the neuroprotective effect.[1] |

| Reference | Malekizadeh et al., 2017 |

| Table 2: Effects of Leptin (116-130) on Synaptic Function | |

| Experimental Model | Rat hippocampal slices |

| Assay | Field Excitatory Postsynaptic Potential (fEPSP) recording |

| Treatment | Leptin (116-130) |

| Key Finding | Increased synaptic transmission to 140 ± 13% of baseline. |

| Reference | Malekizadeh et al., 2017 |

| Experimental Model | Cultured rat hippocampal neurons |

| Assay | Immunocytochemistry for GluA1 surface expression |

| Treatment | Leptin (116-130) |

| Key Finding | Increased GluA1 surface expression to 167 ± 10% of control. |

| Reference | Malekizadeh et al., 2017 |

| Experimental Model | Cultured rat hippocampal neurons treated with Aβ1-42 |

| Assay | Immunocytochemistry for GluA1 surface expression |

| Treatment | Leptin (116-130) + Aβ1-42 |

| Key Finding | Prevented Aβ1-42-induced reduction of GluA1 surface expression, maintaining it at 97 ± 4% of control. |

| Reference | Malekizadeh et al., 2017 |

| Table 3: In Vivo Cognitive Enhancement by Leptin (116-130) | |

| Experimental Model | C57/BL6 mice |

| Assay | Object-Place-Context (OPC) Recognition Task |

| Treatment | Intraperitoneal injection of Leptin (116-130) |

| Key Finding | Significantly increased the discrimination index compared to saline-treated controls (p < 0.05), indicating enhanced episodic-like memory.[1] |

| Reference | Malekizadeh et al., 2017 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and Aβ1-42 Treatment for Neuroprotection Assays

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

Aβ1-42 Preparation: Lyophilized Aβ1-42 peptide is reconstituted in sterile, distilled water to a concentration of 1 mM and incubated at 37°C for 7 days to promote aggregation (oligomerization).

-

Treatment: For neuroprotection experiments, SH-SY5Y cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing aggregated Aβ1-42 (typically 10 µM) with or without Leptin (116-130) at the desired concentration (e.g., 100 nM). Cells are incubated for a further 48-72 hours before assessing cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

-

Principle: This colorimetric assay measures the activity of LDH released from damaged cells into the culture supernatant.

-

Procedure:

-

Following treatment, 50 µL of cell culture supernatant from each well is transferred to a new 96-well plate.

-

100 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The reaction is stopped by adding 50 µL of a stop solution (e.g., 1 M acetic acid).

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cytotoxicity is calculated as a percentage of the maximum LDH release from control wells treated with a lysis buffer.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylated Proteins

-

Principle: A sandwich ELISA is used to quantify the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated Akt (p-Akt) in cell lysates.

-

Procedure:

-

Cell Lysis: After treatment with Leptin (116-130), cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Coating: A 96-well microplate is coated with a capture antibody specific for the total protein (STAT3 or Akt).

-

Blocking: The plate is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.

-

Sample Incubation: Cell lysates are added to the wells and incubated to allow the capture antibody to bind the target protein.

-

Detection: A detection antibody specific for the phosphorylated form of the protein (p-STAT3 or p-Akt), typically conjugated to an enzyme like horseradish peroxidase (HRP), is added.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of phosphorylated protein.

-

Measurement: The reaction is stopped, and the absorbance is read at the appropriate wavelength. The results are often expressed as a fold change relative to untreated control cells.

-

Electrophysiology for Long-Term Potentiation (LTP) Measurement

-

Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline: A stable baseline of fEPSPs is recorded for at least 20 minutes.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Treatment: Leptin (116-130) is bath-applied to the slices before or during the HFS to assess its effect on LTP induction and maintenance. In experiments investigating neuroprotection, Aβ oligomers are co-applied with or without the leptin fragment.

-

Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Novel Object Recognition (NOR) Test

-

Apparatus: An open-field arena.

-

Habituation: Mice are allowed to freely explore the empty arena for 5-10 minutes on two consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Conclusion and Future Directions

The leptin fragment (116-130) demonstrates significant promise as a neuroprotective agent, mirroring the beneficial effects of its parent molecule. Its ability to activate pro-survival signaling pathways, enhance synaptic plasticity, and improve cognitive function in preclinical models of neurodegeneration highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

Future studies should focus on elucidating the precise molecular interactions of Leptin (116-130) with the leptin receptor and downstream signaling components. Further in vivo studies in various animal models of neurodegenerative diseases are warranted to fully assess its efficacy, optimal dosing, and long-term safety profile. The development of more potent and bioavailable mimetics based on the Leptin (116-130) structure could pave the way for novel and effective treatments for devastating neurological disorders.

References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leptin prevents hippocampal synaptic disruption and neuronal cell death induced by amyloid β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Leptin (116-130): A Promising Peptide Fragment for Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The metabolic hormone leptin has emerged as a significant modulator of cognitive function, with research highlighting its role in synaptic plasticity and neuroprotection.[1][2] Deficits in leptin signaling are associated with cognitive decline, while administration of leptin has shown promise in improving learning and memory.[1][3] However, the therapeutic application of the full-length leptin protein is met with challenges due to its large size and diverse peripheral effects.[4][5] This has spurred interest in smaller, bioactive fragments that retain the cognitive-enhancing properties of the parent molecule. This whitepaper provides a detailed technical overview of one such fragment, Leptin (116-130), focusing on its demonstrated effects on synaptic function, memory, and its underlying signaling mechanisms.

Core Cognitive-Enhancing Effects of Leptin (116-130)

Preclinical studies have robustly demonstrated that Leptin (116-130) mirrors the beneficial effects of the full leptin molecule on hippocampal function, a brain region critical for learning and memory.[4][6] The key cognitive-enhancing effects are centered on its ability to modulate synaptic plasticity and protect against neurotoxic insults.

Modulation of Synaptic Plasticity

Leptin (116-130) has been shown to enhance synaptic strength and promote the cellular processes that underlie learning and memory. Specifically, it facilitates long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4][7]

Key Findings:

-

Induction of Long-Term Potentiation (LTP): In adult rat hippocampal slices, application of Leptin (116-130) induces a persistent increase in the slope of the field excitatory postsynaptic potential (fEPSP), a measure of synaptic strength.[1][4]

-

AMPA Receptor Trafficking: The cognitive-enhancing effects of Leptin (116-130) are linked to its ability to promote the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[4][6] Specifically, it increases the surface expression of the GluA1 subunit of the AMPA receptor in hippocampal neurons.[1][4]

Enhancement of Episodic-Like Memory

Beyond the cellular level, Leptin (116-130) has demonstrated pro-cognitive effects in behavioral studies. Administration of the peptide has been shown to improve performance in tasks designed to assess episodic-like memory in rodents.[1][4]

Key Findings:

-

Object-Place-Context (OPC) Recognition: In the OPC recognition task, which assesses the ability to remember what object was seen, where it was seen, and in what context, mice treated with Leptin (116-130) show a significantly improved ability to discriminate between novel and familiar object-place-context combinations.[1]

Neuroprotective Actions

A critical aspect of Leptin (116-130)'s therapeutic potential lies in its neuroprotective capabilities, particularly in the context of Alzheimer's disease pathology. The fragment has been shown to counteract the detrimental effects of amyloid-β (Aβ), a key pathological hallmark of the disease.[4][8]

Key Findings:

-

Protection Against Aβ-Induced Synaptic Dysfunction: Leptin (116-130) prevents the inhibition of LTP and the facilitation of long-term depression (LTD) induced by Aβ.[1][4] It also blocks the Aβ-driven internalization of AMPA receptors.[1][2]

-

Enhanced Neuronal Viability: In cellular models of Aβ toxicity, Leptin (116-130) has been shown to protect neurons from cell death.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Leptin (116-130).

| Parameter | Experimental Model | Treatment | Result | Reference |

| Synaptic Plasticity (LTP) | Adult Rat Hippocampal Slices | 25 nM Leptin (116-130) | 140 ± 13% of baseline fEPSP slope | [1] |

| AMPA Receptor Trafficking | Cultured Rat Hippocampal Neurons | 50 nM Leptin (116-130) | 160 ± 6% of control GluA1 surface expression | [1] |

| Behavioral Task | Animal Model | Treatment | Key Metric | Result | Reference |

| Object-Place-Context Recognition | C57/BL6 Mice | 7.8 nM/ml Leptin (116-130) (IP injection) | Discrimination Index | Significant increase compared to control | [1] |

| Neuroprotection Assay | Cell Model | Insult | Treatment | Result | Reference |

| Cell Viability | SH-SY5Y neuroblastoma cells | 10 µM Aβ1–42 | 10 nM Leptin (116-130) | Significant prevention of Aβ-induced cell death | [1] |

Signaling Pathways

The neuroprotective and cognitive-enhancing effects of Leptin (116-130) are mediated by the activation of specific intracellular signaling cascades. Similar to the full-length leptin molecule, Leptin (116-130) activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][9]

Pharmacological inhibition of STAT3 and PI3K has been shown to reduce the neuroprotective effects of Leptin (116-130) against Aβ-induced neuronal death, confirming the critical role of these pathways.[1]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on Leptin (116-130).

Hippocampal Slice Electrophysiology for LTP Measurement

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

-

Animal Model: Adult male Sprague-Dawley rats are used for the experiments.[10]

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare transverse hippocampal slices (400 µm) using a vibratome.

-

Allow slices to recover for at least 1 hour before recording.[10]

-

-

Electrophysiological Recordings:

-

Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Record a stable baseline of fEPSPs for 20 minutes.

-

Bath-apply Leptin (116-130) (25 nM) for 20 minutes.

-

Record fEPSPs for at least 60 minutes post-application to measure changes in synaptic strength.[10]

-

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) paradigm (e.g., 10 trains of 8 stimuli at 100 Hz).[1]

Object-Place-Context (OPC) Recognition Task

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

-

Animal Model: C57/BL6 mice are used.

-

Habituation: Habituate the mice to the testing arena for several days before the task.[1]

-

Sample Phase 1: On the first testing day, expose the mice to two different objects in a specific context for a set duration (e.g., 3 minutes).[1]

-

Sample Phase 2: In the second sample phase, present the same two objects but in a different context and with their locations swapped.[1]

-

Drug Administration: Administer Leptin (116-130) (e.g., 7.8 nM/ml, IP injection) 30 minutes prior to the test phase.[1]

-

Test Phase: 24 hours after the sample phases, place the mice back into one of the contexts with two identical copies of one of the original objects, where one is in a familiar location for that context and the other is in a novel location.[1]

-

Data Analysis: Measure the time spent exploring the object in the novel versus the familiar location. Calculate a discrimination index to quantify memory performance.[1]

Immunocytochemistry for AMPA Receptor Trafficking

This protocol is based on the methodology described by Malekizadeh et al. (2016).[1]

-

Cell Culture: Use primary hippocampal neuronal cultures prepared from embryonic rat brains.[10]

-

Treatment: Treat the neurons with Leptin (116-130) (e.g., 50 nM) for a specified duration (e.g., 20 minutes).[1]

-

Surface Labeling: Label surface GluA1 subunits with a specific primary antibody.[1]

-

Fixation and Permeabilization: Fix the cells and, if necessary for intracellular targets, permeabilize the cell membranes.

-

Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody to bind to the primary antibody.

-

Imaging: Visualize the labeled receptors using confocal microscopy.[10]

-

Quantification: Quantify the intensity and number of GluA1 clusters to assess changes in receptor trafficking to the neuronal surface.[10]

Conclusion and Future Directions

Leptin (116-130) has emerged as a potent and specific fragment of the leptin molecule that recapitulates its cognitive-enhancing and neuroprotective effects in the hippocampus.[2][4] Its ability to enhance synaptic plasticity, improve episodic-like memory, and protect against Aβ-induced neurotoxicity makes it a compelling candidate for further investigation as a therapeutic agent for cognitive disorders, including Alzheimer's disease.[4][8]

Future research should focus on:

-

Pharmacokinetics and Brain Penetration: Detailed studies are needed to characterize the pharmacokinetic profile of Leptin (116-130) and its ability to cross the blood-brain barrier.

-

Chronic Dosing Studies: Long-term studies in animal models of cognitive impairment are necessary to evaluate the sustained efficacy and safety of chronic Leptin (116-130) administration.

-

Mechanism of Action: Further elucidation of the downstream signaling targets of the STAT3 and PI3K pathways activated by Leptin (116-130) will provide a more complete understanding of its molecular mechanisms.

-

Clinical Translation: Ultimately, the promising preclinical data warrants the exploration of Leptin (116-130) in human clinical trials to assess its safety and efficacy in patients with cognitive impairment.

References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Leptin Induces a Novel Form of NMDA Receptor-Dependent LTP at Hippocampal Temporoammonic-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Developmental trajectory of episodic-like memory in rats [frontiersin.org]

- 6. Leptin inhibits epileptiform-like activity in rat hippocampal neurones via PI 3-kinase-driven activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Leptin (116-130) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway and biological activities of Leptin (116-130), a bioactive fragment of the full-length leptin protein. This document synthesizes current preclinical data, details key experimental methodologies, and visualizes the core signaling cascades.

Introduction to Leptin (116-130)

Leptin is a 16 kDa adipokine that plays a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1] The synthetic peptide fragment encompassing amino acids 116-130 has been identified as a bioactive region that mimics several of leptin's functions, particularly its effects on the central nervous system.[2][3] Preclinical studies have highlighted its potential as a therapeutic agent due to its cognitive-enhancing and neuroprotective properties.[4][5][6] Leptin (116-130) has been shown to facilitate hippocampal synaptic plasticity, enhance memory, and protect neurons from amyloid-β (Aβ) toxicity, making it a molecule of significant interest for research in neurodegenerative diseases like Alzheimer's.[5][7][8]

Core Signaling Pathways

While the signaling of full-length leptin is well-characterized, the precise mechanism for the Leptin (116-130) fragment is still under investigation. Full-length leptin primarily signals through the long-form leptin receptor (Ob-Rb), activating the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, as well as the Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][9][10]

Interestingly, some in vitro evidence suggests that Leptin (116-130) may not require the long-form Ob-Rb for its biological effects. Studies have shown that the fragment could not displace full-length leptin from Ob-Rb and did not activate its signal transduction in vitro.[11][12] One hypothesis is that its effects could be mediated through short-form leptin receptors which are also capable of activating downstream signaling.[13]

The primary documented effects of Leptin (116-130) are centered on synaptic plasticity in the hippocampus. It has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP) and promote the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[3][5] The activation of the JAK2/STAT3 pathway has been linked to NMDA receptor-dependent long-term depression (LTD), a process also induced by Leptin (116-130) under certain conditions.[13]

Visualizing the Proposed Signaling Cascade

The following diagram illustrates the proposed signaling pathway for Leptin (116-130) in hippocampal neurons, leading to enhanced synaptic plasticity.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Leptin (116-130).

Table 1: Effects of Leptin (116-130) on Hippocampal Synaptic Plasticity and Memory

| Parameter | Model System | Concentration / Dose | Outcome | Reference |

|---|---|---|---|---|

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 25 nM | Induces a novel form of LTP in adult tissue. | [6] |

| Long-Term Depression (LTD) | Rat Hippocampal Slices | 100 nM | Induces NMDA receptor-dependent LTD. | [13] |

| Episodic-like Memory | Rodents | Not Specified | Enhances performance in memory tasks. | [5] |

| Neuroprotection | Hippocampal Slices | Not Specified | Prevents synaptic disruption by amyloid-β. |[5] |

Table 2: Effects of Leptin (116-130) on Metabolic Parameters

| Parameter | Model System | Outcome | Reference |

|---|---|---|---|

| Body Weight Gain | C57BLKS/J-m db/db mice | Reduced body weight gain. | [11][12] |

| Blood Glucose Levels | C57BLKS/J-m db/db mice | Reduced blood glucose levels. | [11][12] |

| Food Intake | C57BL/6J ob/ob mice | Reduced food intake. |[11][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of Leptin (116-130).

Electrophysiological Recordings of Long-Term Potentiation (LTP)

This protocol is used to measure the effect of Leptin (116-130) on synaptic strength in brain tissue.

-

Slice Preparation:

-

Anesthetize and decapitate an adult Wistar rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an interface chamber and allow them to recover for at least 1 hour, perfused with aCSF at 32°C.

-

-

Electrophysiological Recording:

-

Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Place a stimulating electrode to activate the Schaffer collateral pathway.

-

Record a stable baseline of fEPSPs for a minimum of 20 minutes by delivering single stimuli every 30 seconds.

-

-

Compound Application and LTP Induction:

-

Bath-apply Leptin (116-130) at the desired concentration (e.g., 25 nM) for 20 minutes.[6]

-

After application, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the change in synaptic strength.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.

-

Compare the magnitude of potentiation between control (vehicle-treated) and Leptin (116-130)-treated slices.

-

Visualizing the LTP Experimental Workflow

Immunocytochemistry for AMPA Receptor Trafficking

This protocol is used to visualize and quantify the effect of Leptin (116-130) on the surface expression of AMPA receptors in neurons.

-

Cell Culture:

-

Prepare primary hippocampal neuronal cultures from embryonic (E18) rat brains.

-

Plate neurons on poly-D-lysine-coated coverslips and culture for 14-21 days in vitro (DIV).

-

-

Treatment:

-

Treat the mature neuronal cultures with Leptin (116-130) at the desired concentration (e.g., 25 nM) for a specified duration.[6]

-

Include a vehicle-treated control group.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Without permeabilizing the cells, incubate with a primary antibody that specifically recognizes an extracellular epitope of an AMPA receptor subunit (e.g., GluA1). This step labels only the surface-expressed receptors.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

(Optional) Permeabilize the cells with a detergent (e.g., Triton X-100) and stain for a dendritic marker (e.g., MAP2) with a different colored fluorophore to identify dendrites.

-

-

Imaging and Quantification:

-

Acquire images using a confocal microscope.

-

Quantify the intensity and number of surface GluA1 clusters along the dendrites using imaging analysis software (e.g., ImageJ).[6]

-

Compare the surface expression of GluA1 between control and Leptin (116-130)-treated neurons.

-

Visualizing the Immunocytochemistry Workflow

Conclusion and Future Directions

The Leptin (116-130) fragment is a promising bioactive peptide with demonstrated efficacy in preclinical models of cognitive function and neuroprotection.[3][5] Its ability to modulate synaptic plasticity, a fundamental process for learning and memory, positions it as a compelling target for further investigation.

Key areas for future research include:

-

Receptor Deconvolution: Elucidating the precise receptor (or receptors) through which Leptin (116-130) mediates its effects is critical.

-

Downstream Pathway Analysis: A detailed molecular investigation is needed to map the intracellular signaling cascades (e.g., JAK/STAT, PI3K/Akt, MAPK/ERK) that are activated by the fragment in different cell types.

-

Pharmacokinetics and Bioavailability: Understanding the stability, distribution, and blood-brain barrier penetration of Leptin (116-130) is essential for its development as a therapeutic.

-

Clinical Translation: Rigorous, controlled clinical trials are required to determine the safety and efficacy of Leptin (116-130) or its analogs in human populations for cognitive disorders.

This guide provides a foundational understanding of the Leptin (116-130) signaling pathway based on current scientific literature, offering a valuable resource for professionals in the fields of neuroscience, endocrinology, and drug development.

References

- 1. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. endocrine.org [endocrine.org]

- 11. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of Leptin with a Focus on the Bioactive Fragment Leptin (116-130)

This technical guide provides a comprehensive overview of the seminal discoveries in leptin research, from the initial identification of a genetic basis for obesity to the elucidation of its signaling pathways and the characterization of bioactive fragments. A specific focus is placed on the leptin (116-130) peptide, a fragment that mirrors many of the full-length hormone's neuroprotective and cognitive-enhancing functions.

The Historical Journey to the Discovery of Leptin

The path to identifying leptin was a multi-decade endeavor that fundamentally shifted the scientific understanding of obesity from a failure of willpower to a complex biological and genetic disorder.

Early Observations and the "Lipostatic" Theory

The story begins in the 1950s with the spontaneous emergence of a colony of house mice at The Jackson Laboratory that exhibited profound obesity, hyperphagia (excessive eating), and decreased energy expenditure.[1] This led to the development of the "ob/ob" mouse model, which became a cornerstone of obesity research. In 1953, the "lipostatic theory" was proposed, hypothesizing the existence of a circulating factor produced by adipose tissue that would signal to the brain to regulate food intake and maintain long-term energy balance.[1]

Parabiosis Experiments: Unveiling a Circulating Factor

Ingenious parabiosis experiments, where the circulatory systems of two mice were surgically joined, provided the first concrete evidence for this circulating factor. These experiments, notably those conducted by Douglas Coleman in the late 1960s, produced groundbreaking results.[2][3]

Experimental Protocol: Parabiosis

-

Animal Models: Genetically obese mice (ob/ob), genetically diabetic and obese mice (db/db), and wild-type lean mice were used.

-

Surgical Procedure: Mice were anesthetized. A longitudinal skin incision was made from the elbow to the knee on the corresponding sides of two mice. The skin flaps were sutured together to create a shared circulation. This allowed for the exchange of blood-borne factors between the two animals.

-

Pairings and Observations:

-

ob/ob with wild-type: The ob/ob mouse reduced its food intake and lost weight, suggesting it was receiving a satiety signal from the wild-type mouse that it could not produce itself.[3]

-

db/db with wild-type: The wild-type mouse stopped eating and starved to death. This indicated that the db/db mouse was overproducing a satiety factor, but was insensitive to it. The continuous signal overwhelmed the normal mouse.

-

ob/ob with db/db: The ob/ob mouse starved, while the db/db mouse's condition remained unchanged. This confirmed that the ob/ob mouse could respond to the factor produced by the db/db mouse, but the db/db mouse could not respond to any signal.

-

These results strongly suggested that the ob gene encoded a circulating satiety hormone, and the db gene encoded its receptor.[2]

The Breakthrough: Positional Cloning of the ob Gene

Despite the compelling evidence from parabiosis, the identity of the "lipostat" remained unknown for decades. In 1994, Jeffrey Friedman's laboratory at The Rockefeller University achieved a landmark breakthrough by using positional cloning to identify and sequence the ob gene in mice.[4] They discovered that the ob/ob mice had a mutation in this gene, preventing the production of the encoded protein.[5] The following year, the protein product was purified and named leptin , from the Greek word "leptos," meaning thin.[6]

Subsequent studies confirmed that administering recombinant leptin to ob/ob mice caused them to eat less, lose weight, and become more active, effectively reversing their obese phenotype.[3] This discovery proved that fat is not merely a passive storage depot but an active endocrine organ.

Logical Flow of Leptin's Discovery

Caption: A flowchart illustrating the key milestones leading to the discovery of leptin.

The Leptin (116-130) Fragment: A Bioactive Mimetic

While leptin itself has shown therapeutic promise in rare cases of congenital leptin deficiency, its effectiveness in common obesity is limited by leptin resistance.[7] This has spurred research into smaller, bioactive fragments of the hormone that might retain therapeutic effects with different properties. The fragment comprising amino acids 116-130 has emerged as a particularly promising candidate.

Studies have demonstrated that the leptin (116-130) fragment can mirror the neuroprotective and cognitive-enhancing actions of the full-length peptide.[8][9] This is particularly relevant for neurodegenerative diseases like Alzheimer's, where metabolic disruption and impaired leptin function are implicated.[9]

Key Actions of Leptin (116-130)

-

Promotes Synaptic Plasticity: The fragment facilitates activity-dependent long-term potentiation (LTP) in the hippocampus, a cellular mechanism crucial for learning and memory.[8]

-

Enhances AMPA Receptor Trafficking: It promotes the movement of AMPA receptors to the synapse, a key process in strengthening synaptic connections.[9][10]

-

Neuroprotection: Leptin (116-130) has been shown to prevent hippocampal synaptic disruption and neuronal cell death in models of amyloid-β toxicity, a hallmark of Alzheimer's disease.[8][9]

-

Cognitive Enhancement: Administration of the fragment improves performance in episodic-like memory tests in animal models.[9][11]

Quantitative Data on Leptin (116-130) Efficacy

| Experimental Model | Outcome Measured | Result with Leptin (116-130) | Reference |

| In vitro rat hippocampal slices | Long-Term Potentiation (LTP) | Significantly enhanced magnitude of LTP | [8] |

| In vitro model of amyloid-β toxicity | Neuronal Cell Death | Prevented cell death | [8][9] |

| In vivo mouse model | Episodic-like Memory Test | Enhanced performance | [9] |

| In vitro rat testis incubation | Testosterone Secretion | Dose-dependent inhibition of basal and hCG-stimulated secretion | [12] |

Leptin Signaling Pathways

Leptin exerts its diverse effects by binding to the leptin receptor (LepR), a member of the class I cytokine receptor family.[13] The long-form of the receptor, LepRb, is the primary signaling-competent isoform and is highly expressed in the hypothalamus.[14] Binding of leptin to LepRb initiates a cascade of intracellular signaling events.

The Canonical JAK2-STAT3 Pathway

This is the principal pathway for mediating leptin's effects on energy homeostasis.[15][16]

-

Receptor Dimerization: Leptin binding induces the dimerization of LepRb.[15]

-

JAK2 Activation: The receptor-associated Janus kinase 2 (JAK2) molecules are brought into proximity, leading to their autophosphorylation and activation.[15]

-

Receptor Phosphorylation: Activated JAK2 phosphorylates key tyrosine residues on the intracellular domain of LepRb, notably Tyr1138.[14][15]

-

STAT3 Recruitment and Phosphorylation: The phosphorylated Tyr1138 serves as a docking site for the Signal Transducer and Activator of Transcription 3 (STAT3).[14] STAT3 is then phosphorylated by JAK2.

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules dimerize, translocate to the nucleus, and act as transcription factors.

-

Gene Expression: STAT3 dimers bind to the promoters of target genes, such as Pro-opiomelanocortin (POMC), to increase its expression, and Agouti-related peptide (AgRP), to inhibit its expression, ultimately leading to appetite suppression.[16]

Leptin JAK2-STAT3 Signaling Pathway

Caption: The canonical JAK2-STAT3 signaling cascade initiated by leptin binding.

Additional Signaling Pathways

Leptin also activates other important signaling cascades that contribute to its pleiotropic effects.[16][17]

-

PI3K Pathway: Leptin can activate the Phosphatidylinositol 3-kinase (PI3K) pathway, which is also a key component of insulin (B600854) signaling.[16] This pathway is involved in regulating glucose homeostasis and neuronal function.[16][17]

-

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK), specifically the Extracellular signal-regulated kinase (ERK), pathway is also activated by leptin.[15] This cascade plays a role in neuronal proliferation and differentiation and contributes to leptin's anorexigenic effects.[15][17]

Overview of Leptin's Major Signaling Pathways

Caption: A summary of the main intracellular signaling pathways activated by leptin.

Conclusion and Future Directions

The discovery of leptin revolutionized our understanding of energy homeostasis and established adipose tissue as a critical endocrine organ. While the initial hope of a universal cure for obesity was tempered by the reality of leptin resistance, research into its complex biology continues to yield profound insights. The identification of bioactive fragments like leptin (116-130) opens new therapeutic avenues, particularly in the realm of neurodegenerative diseases where its neuroprotective and pro-cognitive effects could be harnessed. Future research will likely focus on developing small molecule mimetics and understanding the precise mechanisms by which these fragments engage cellular signaling to produce their beneficial effects, potentially bypassing the resistance mechanisms that plague full-length leptin therapy.

References

- 1. The Unfolding Tale of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. laskerfoundation.org [laskerfoundation.org]

- 3. youtube.com [youtube.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. youtube.com [youtube.com]

- 6. JCI - Leptin physiology and pathophysiology: knowns and unknowns 30 years after its discovery [jci.org]

- 7. academic.oup.com [academic.oup.com]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. The ins and outs of leptin receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leptin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]

- 16. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

The Role of Leptin Fragment (116-130) in Modulating Luteinizing Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the leptin fragment (116-130) on luteinizing hormone (LH) secretion. It synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and proposed signaling pathways to serve as a comprehensive resource for researchers in neuroendocrinology, metabolism, and drug development.

Executive Summary

Leptin, an adipocyte-derived hormone, is a critical regulator of energy homeostasis and neuroendocrine function. While the full-length protein's role in reproductive physiology is well-established, research has also focused on identifying biologically active fragments that may offer therapeutic potential. One such fragment, Leptin (116-130), has been shown to influence the secretion of luteinizing hormone, a key gonadotropin in the reproductive axis. This document details the preclinical evidence for this effect, highlighting both in vivo stimulatory actions and in vitro inhibitory effects, providing a nuanced understanding of this peptide's physiological actions.

Quantitative Data on LH Secretion

The effects of Leptin (116-130) on LH secretion have been investigated in both in vivo and in vitro models. The following tables summarize the key quantitative findings from these studies.

In Vivo Effects of Leptin (116-130) on Pulsatile LH Secretion in Fasted Male Rats

A study by Gonzalez et al. (1999) demonstrated a significant stimulatory effect of intracerebroventricular (i.c.v.) administration of Leptin (116-130) on LH secretion in 5-day fasted adult male rats.[1][2]

| Parameter | Saline Control (Mean ± SEM) | Leptin (116-130) (15 µg i.c.v.) (Mean ± SEM) | p-value |

| LH Pulse Frequency (/150 min) | 1.20 ± 0.37 | 2.0 ± 0.26 | ≤ 0.05 |

| Mean LH Levels (ng/mL) | 0.07 ± 0.03 | 0.24 ± 0.06 | ≤ 0.05 |

| LH Pulse Amplitude (ng/mL) | 0.10 ± 0.05 | 0.33 ± 0.10 | ≤ 0.05 |

| Net LH Secretion (AUC; ng/mL/150 min) | 9 ± 3.9 | 36 ± 8.5 | ≤ 0.01 |

Data sourced from Gonzalez et al., 1999.[1][2]

In Vitro Effects of Leptin (116-130) Amide on Basal LH Secretion from Rat Pituitary

In contrast to the in vivo findings, Tena-Sempere et al. (2000) reported an inhibitory effect of Leptin (116-130) amide on basal LH secretion from incubated hemi-pituitaries of adult male rats.[3][4]

| Treatment | LH Secretion (% of Control) | p-value |

| Control | 100 | - |

| Leptin (116-130) amide (10⁻⁹ M) | Significantly decreased | < 0.05 |

| Leptin (116-130) amide (10⁻⁷ M) | Significantly decreased | < 0.05 |

| Leptin (116-130) amide (10⁻⁵ M) | Significantly decreased | < 0.05 |

Note: The publication states a significant decrease across all tested doses (10⁻⁹–10⁻⁵ M) without providing specific percentage values.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of Leptin (116-130) on LH secretion.

In Vivo Study Protocol: Pulsatile LH Secretion in Fasted Rats

This protocol is based on the methodology described by Gonzalez et al. (1999).[1][2]

-

Animal Model: Adult male Wistar rats (250–300 g) were used. The animals were housed under controlled light (12h light/12h dark) and temperature conditions.

-

Fasting: To induce a state of suppressed LH secretion, rats were fasted for 5 days with free access to water.[2]

-

Surgical Preparation:

-

On the day of the experiment, rats were anesthetized.

-

A cannula was implanted into the right lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.

-

A catheter was inserted into the right jugular vein for serial blood sampling.

-

-

Peptide Administration:

-

Blood Sampling and Hormone Assay:

-

Blood samples (0.25 mL) were collected every 15 minutes for a period of 150 minutes.[2]

-

Plasma was separated by centrifugation and stored at -20°C until assayed.

-

LH concentrations were determined by a double-antibody radioimmunoassay (RIA).

-

-

Data Analysis: Pulsatile LH secretion was analyzed using a computer algorithm to identify pulses and determine frequency, amplitude, and mean hormone levels. The net secretion was estimated by calculating the area under the curve (AUC).[1][2]

In Vitro Study Protocol: Pituitary LH Secretion

This protocol is based on the methodology described by Tena-Sempere et al. (2000).[3][4]

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Tissue Preparation:

-

Rats were sacrificed by decapitation.

-

The anterior pituitary glands were removed and hemisected.

-

Hemi-pituitaries were randomly distributed into incubation vials.

-

-

Incubation Procedure:

-

Each vial contained one hemi-pituitary in 1 mL of Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin.

-

Tissues were pre-incubated for 60 minutes.

-

The medium was then replaced with fresh medium containing either vehicle (control) or varying concentrations of Leptin (116-130) amide (10⁻⁹ M to 10⁻⁵ M).[4]

-

Incubation was carried out for 120 minutes at 37°C in a shaking water bath with a 95% O₂ / 5% CO₂ atmosphere.

-

-

Hormone Assay:

-

At the end of the incubation period, the medium was collected and stored at -20°C.

-

LH concentrations in the incubation medium were measured by RIA.

-

-

Data Analysis: Hormone levels were expressed as a percentage of the control group. Statistical significance was determined using analysis of variance (ANOVA).

Signaling Pathways and Mechanisms of Action

The precise signaling cascade initiated by Leptin (116-130) to modulate LH secretion is not fully elucidated. However, based on the existing literature for full-length leptin and the divergent in vivo and in vitro results for the fragment, a proposed model can be constructed.

The in vivo stimulatory effect of Leptin (116-130) on LH secretion is likely mediated at the hypothalamic level.[2] Leptin receptors are found on hypothalamic neurons, including those that produce Gonadotropin-Releasing Hormone (GnRH).[2][5] It is hypothesized that Leptin (116-130) binds to these receptors, leading to an increase in GnRH pulsatile release into the hypophyseal portal system. GnRH then stimulates the anterior pituitary to secrete LH. The full-length leptin molecule is known to activate the JAK-STAT3 signaling pathway, which is crucial for many of its neuroendocrine functions.[6][7][8][9] It is plausible that Leptin (116-130) utilizes a similar pathway in GnRH neurons.

The inhibitory effect observed in vitro at the pituitary level suggests a direct action on gonadotroph cells that is distinct from the hypothalamic-mediated stimulation.[3][4] This could involve different receptor isoforms or the activation of alternative, inhibitory signaling pathways within the pituitary cells. This discrepancy highlights the complexity of leptin's actions and the importance of central versus peripheral effects.

Proposed Signaling Pathway for In Vivo Stimulation of LH Secretion

Caption: Proposed hypothalamic stimulation of LH secretion by Leptin (116-130).

Experimental Workflow for In Vivo Analysis

References

- 1. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. scispace.com [scispace.com]

- 4. In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leptin directly acts within the hypothalamus to stimulate gonadotropin-releasing hormone secretion in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leptin signaling and circuits in puberty and fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Leptin Stimulates Cellular Glycolysis Through a STAT3 Dependent Mechanism in Tilapia [frontiersin.org]

- 8. endocrine.org [endocrine.org]

- 9. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]

Leptin (116-130): A Paradoxical Modulator of Leptin-Associated Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and seemingly contradictory role of the leptin fragment, Leptin (116-130), in relation to the leptin receptor and its downstream signaling pathways. While initially identified as a bioactive fragment with in vivo leptin-like effects, further investigation has revealed a nuanced mechanism of action that diverges from that of a classical receptor agonist. This document provides a comprehensive overview of the existing research, presenting key experimental findings, detailed methodologies, and visual representations of the involved signaling cascades to elucidate the current understanding of Leptin (116-130)'s function.

Executive Summary